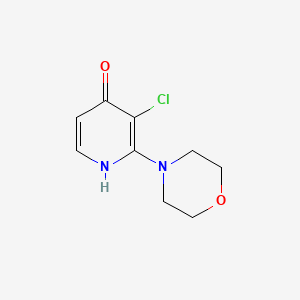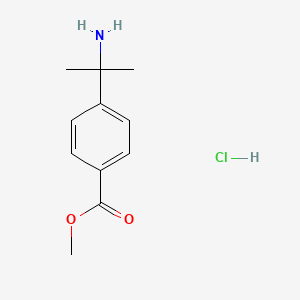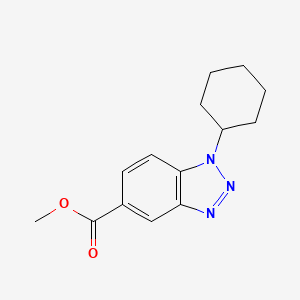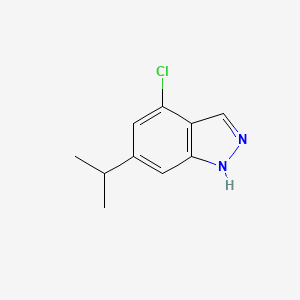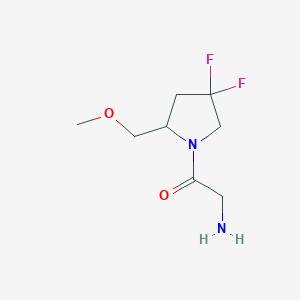
2-Amino-1-(4,4-Difluor-2-(Methoxymethyl)pyrrolidin-1-yl)ethan-1-on
Übersicht
Beschreibung
2-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C8H14F2N2O2 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antivirale Forschung
Diese Verbindung hat in der antiviralen Forschung vielversprechend gezeigt, insbesondere in der Entwicklung von Inhibitoren gegen RNA- und DNA-Viren. Indolderivate, die strukturelle Ähnlichkeiten mit dieser Verbindung aufweisen, wurden berichtet, eine inhibitorische Aktivität gegen Influenza A und Coxsackie B4-Virus aufzuweisen . Das Vorhandensein der Difluor-Methoxymethyl-Gruppe könnte die antiviralen Eigenschaften potenziell verstärken, indem die Bindungsaffinität zu viralen Proteinen erhöht wird.
Anti-HIV-Aktivität
Das Indolgerüst, das Teil der Struktur dieser Verbindung ist, wurde bei der Synthese von Verbindungen mit Anti-HIV-Aktivität verwendet. Diese Derivate wurden gegen HIV-1- und HIV-2-Stämme getestet und zeigten ein Potenzial bei der Hemmung der Virusreplikation in akut infizierten Zellen . Die einzigartigen Substituenten der Verbindung können neue Wege für die Entwicklung von Anti-HIV-Medikamenten eröffnen.
Antikrebsanwendungen
Indolderivate sind bekannt für ihre Antikrebsaktivität. Die strukturellen Merkmale von 2-Amino-1-(4,4-Difluor-2-(Methoxymethyl)pyrrolidin-1-yl)ethan-1-on könnten für die Synthese neuer Antikrebsmittel untersucht werden. Seine Fähigkeit, mit verschiedenen biologischen Zielstrukturen zu interagieren, kann zur Entwicklung selektiver und potenter Antikrebsmittel führen .
Aminosäureanalyse
Im Bereich der analytischen Chemie könnte diese Verbindung zur Aminosäureanalyse eingesetzt werden. Die Derivatisierung mit ähnlichen Verbindungen wurde zur Auflösung von Aminosäurederivaten durch Umkehrphasen-Hochleistungsflüssigkeitschromatographie (RP-HPLC) eingesetzt . Insbesondere die Difluor-Gruppe kann den Derivatisierungsprozess verbessern und zu einer genaueren Quantifizierung von Aminosäuren führen.
Enzymhemmungsuntersuchungen
Die Struktur der Verbindung deutet auf eine mögliche Verwendung in Enzymhemmungsuntersuchungen hin. Indolderivate wurden verwendet, um die Hemmung von Enzymen wie Cholinesterasen zu untersuchen . Die einzigartigen Substituenten dieser Verbindung könnten eine Spezifität gegenüber bestimmten Enzymen bieten und bei der Entdeckung neuer Therapeutika helfen.
Neuropharmakologie
Angesichts der strukturellen Ähnlichkeit mit Indol, das eine Kernstruktur in vielen neuroaktiven Substanzen ist, könnte diese Verbindung auf ihre neuropharmakologischen Wirkungen untersucht werden. Sie könnte als Leitstruktur für die Entwicklung neuer Behandlungen für neurologische Erkrankungen dienen .
Antimikrobielle und Antituberkulose-Forschung
Der Indolkern ist mit antimikrobieller und antituberkulärer Aktivität verbunden. Als solches könnte This compound ein wertvolles Gerüst für die Synthese neuer antimikrobieller und antituberkulärer Wirkstoffe sein und so zum Kampf gegen resistente Bakterienstämme beitragen .
Landwirtschaftliche Chemie
Indolderivate spielen eine Rolle bei Pflanzenwachstum und -entwicklung. Diese Verbindung könnte auf ihre Auswirkungen auf Pflanzenhormone und ihre potenzielle Verwendung in der landwirtschaftlichen Chemie untersucht werden, um die Ernteerträge und die Stressresistenz zu verbessern .
Wirkmechanismus
Target of Action
The compound contains a pyrrolidine ring, which is a common structure in many bioactive molecules . Pyrrolidine derivatives are known to bind with high affinity to multiple receptors , which suggests that “2-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one” might also interact with various biological targets.
Mode of Action
The exact mode of action would depend on the specific targets that this compound interacts with. Generally, compounds with a pyrrolidine ring can interact with their targets through various types of chemical bonds and intermolecular forces .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Indole derivatives, which are structurally similar to pyrrolidine derivatives, are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The presence of the pyrrolidine ring and other functional groups might influence these properties .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Given the wide range of activities associated with similar compounds, it might have diverse effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For example, the Suzuki–Miyaura cross-coupling reaction, which might be used in the synthesis of this compound, is known to be influenced by various environmental factors .
Biochemische Analyse
Biochemical Properties
2-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule . This compound’s interactions with biomolecules are influenced by steric factors, leading to different biological profiles depending on the spatial orientation of substituents .
Molecular Mechanism
The molecular mechanism of 2-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s stereogenic carbons and spatial orientation of substituents play a crucial role in its binding mode to enantioselective proteins, leading to different biological profiles . These interactions result in the modulation of various biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the pyrrolidine ring’s non-planarity contributes to its stability, allowing for sustained interactions with biomolecules
Dosage Effects in Animal Models
The effects of 2-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one vary with different dosages in animal models. Threshold effects have been observed, with higher doses potentially leading to toxic or adverse effects. The compound’s interactions with enantioselective proteins and its stereogenic carbons play a role in determining its biological activity at different dosages . Detailed studies are required to establish safe and effective dosage ranges for this compound in animal models.
Metabolic Pathways
2-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s pyrrolidine ring structure allows for efficient exploration of the pharmacophore space, contributing to its metabolic activity
Transport and Distribution
The transport and distribution of 2-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s non-planarity and stereogenic carbons contribute to its localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its interactions with biomolecules
Eigenschaften
IUPAC Name |
2-amino-1-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2N2O2/c1-14-4-6-2-8(9,10)5-12(6)7(13)3-11/h6H,2-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSJQHHZQPCELS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC(CN1C(=O)CN)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


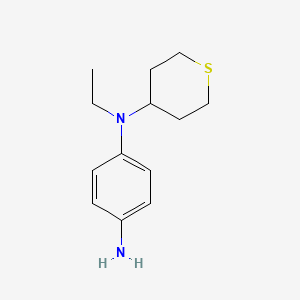
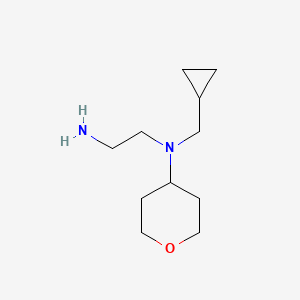
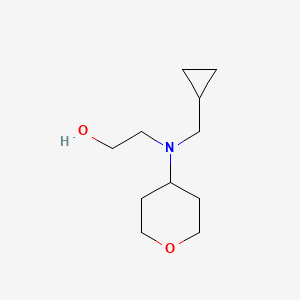
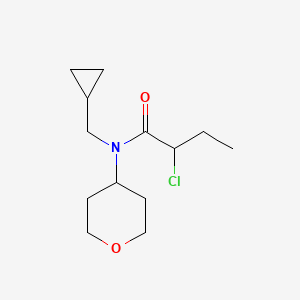
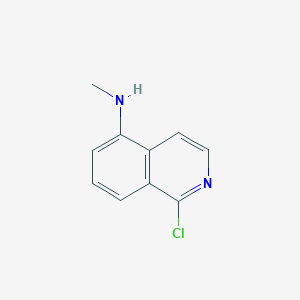
![6-[(Benzyloxy)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1492884.png)
![3-Azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1492885.png)
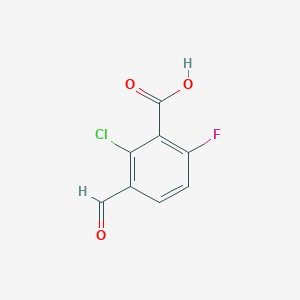
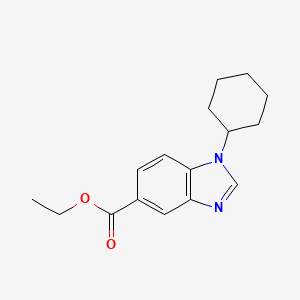
![3,3,7-Tribromo-6-chloro-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B1492889.png)
